

Vapreotide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vapreotide is a synthetic octapeptide analog of the naturally occurring hormone somatostatin. Developed at Tulane University School of Medicine, it exhibits a longer half-life and a distinct receptor binding profile compared to the native hormone.[1] This guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of **Vapreotide**, with a focus on its mechanism of action through somatostatin and neurokinin receptors. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of pharmacology, oncology, and gastroenterology.

Discovery and Development

Vapreotide, also known as RC-160, was developed at Tulane University School of Medicine under the leadership of Nobel laureate Dr. Andrew V. Schally.[2][3][4][5][6] The primary goal was to create a somatostatin analog with enhanced metabolic stability and a favorable therapeutic profile for various clinical applications, including the treatment of hormone-responsive cancers and conditions characterized by excessive hormone secretion.[7]

Chemical Synthesis

The synthesis of **Vapreotide** can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase methodologies. Both approaches involve the sequential coupling of



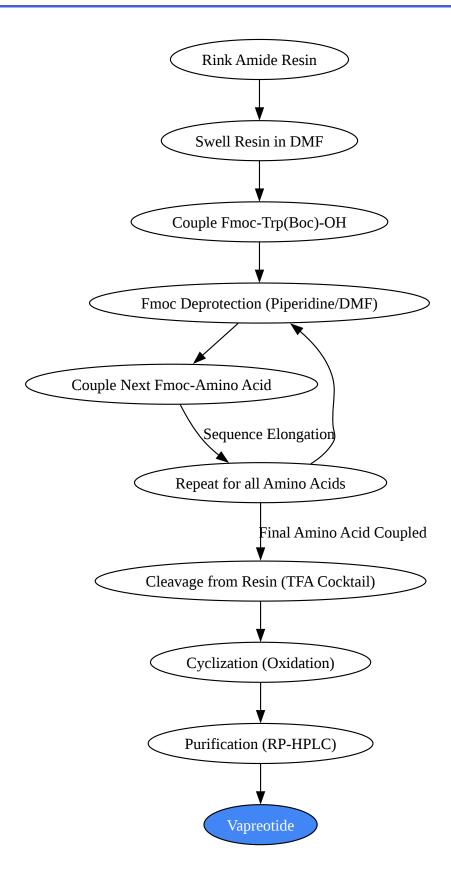
amino acids, followed by cyclization to form the characteristic disulfide bridge.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for peptide synthesis, offering advantages in terms of ease of purification of intermediates. The general workflow for the SPPS of **Vapreotide** is outlined below.

- Resin Selection and Preparation: A suitable resin, such as a Rink Amide resin for a C-terminal amide, is chosen. The resin is swelled in a suitable solvent like dimethylformamide (DMF).[8][9][10]
- First Amino Acid Attachment: The first Fmoc-protected amino acid (Fmoc-Trp(Boc)-OH) is coupled to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA.[11]
- Iterative Deprotection and Coupling:
 - The Fmoc protecting group is removed using a solution of 20% piperidine in DMF.[11]
 - The next Fmoc-protected amino acid in the sequence (Cys(Trt), Val, Lys(Boc), D-Trp(Boc), Tyr(tBu), Cys(Trt), D-Phe) is activated with a coupling agent and added to the resin. This cycle is repeated for each amino acid in the sequence.[11]
- Cleavage from Resin and Deprotection: The peptide is cleaved from the resin, and the sidechain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (TIS) and water.
- Cyclization (Disulfide Bond Formation): The linear peptide is dissolved in a dilute aqueous solution, and the pH is adjusted to slightly basic (pH 8-8.5). The disulfide bond is formed by oxidation, which can be achieved by air oxidation or by using an oxidizing agent like iodine.
 [12]
- Purification: The crude cyclic peptide is purified by preparative reverse-phase highperformance liquid chromatography (RP-HPLC).[13][14][15][16][17][18]





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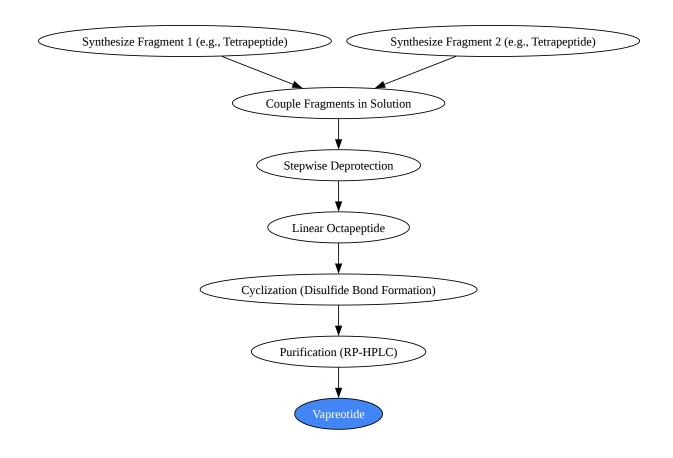


Solution-Phase Synthesis

Solution-phase synthesis involves the coupling of amino acid or peptide fragments in a solvent, with purification of the intermediate products at each step.

- Fragment Synthesis: The linear octapeptide is synthesized by coupling smaller peptide fragments. For example, a tetrapeptide fragment can be coupled to another tetrapeptide fragment.[12][19][20][21]
- Fragment Coupling: The carboxylic acid of one fragment is activated using a coupling agent (e.g., DCC/NHS or HATU), and then reacted with the free amine of the other fragment.[20]
- Deprotection: Protecting groups are removed in a stepwise manner.
- Cyclization: The linear, fully deprotected peptide undergoes cyclization via disulfide bond formation as described for the solid-phase method.[12]
- Purification: The final product is purified by preparative RP-HPLC.[13][14][15][16][17][18]





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Mechanism of Action

Vapreotide exerts its biological effects primarily through its interaction with somatostatin receptors (SSTRs), with a notable affinity for subtypes SSTR2 and SSTR5.[7][13] It also exhibits antagonist activity at the neurokinin-1 receptor (NK1R).[22]

Somatostatin Receptor (SSTR) Signaling

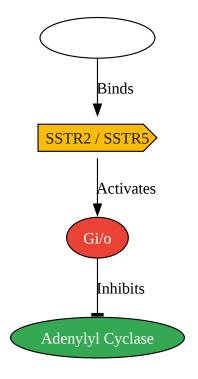


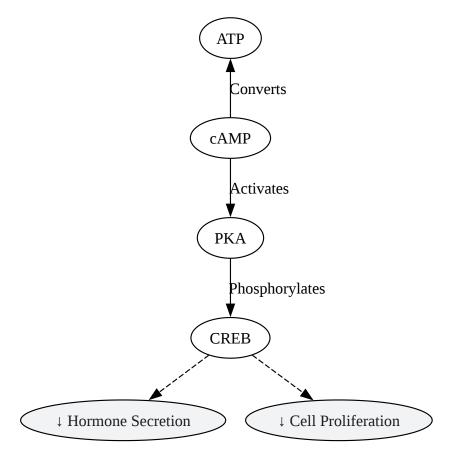




Vapreotide's binding to SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates various cellular processes, including hormone secretion and cell proliferation.[23]





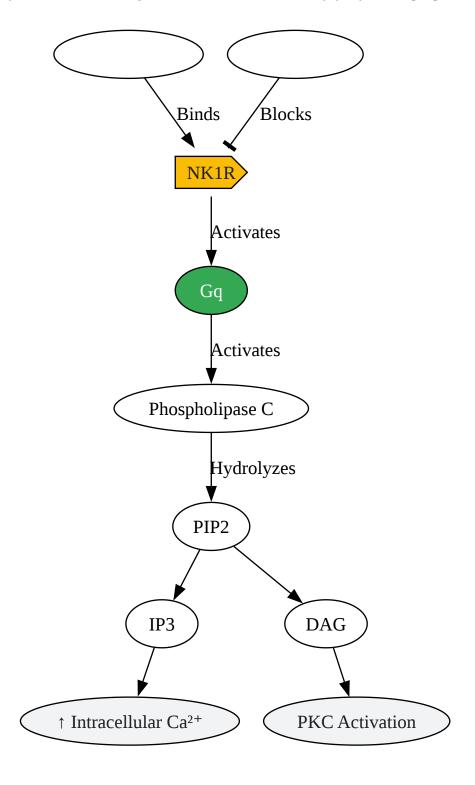


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Neurokinin-1 Receptor (NK1R) Antagonism

Vapreotide also acts as an antagonist at the NK1R, blocking the effects of Substance P. This interaction is implicated in its analgesic and anti-inflammatory properties.[22]



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Quantitative Data Receptor Binding Affinities

The binding affinity of **Vapreotide** for various somatostatin receptor subtypes has been determined in several studies. The following table summarizes representative binding affinity data.

Receptor Subtype	Binding Affinity (IC50, nM)
SSTR1	>1000
SSTR2	0.38
SSTR3	42
SSTR4	>1000
SSTR5	9.1
NK1R	330[24]

Note: IC₅₀ values for SSTR subtypes are from a comparative study. Lower values indicate higher affinity.

In Vivo Efficacy

In a study on the acute administration of **Vapreotide** in rats with cirrhosis, a significant decrease in splenorenal shunt blood flow (-17.3 \pm 19% vs -1.1 \pm 14% for placebo, P < 0.05) and portal pressure (-8 \pm 9% vs 0 \pm 8% for placebo, p < 0.05) was observed.[25]

In a study involving patients with advanced prostate cancer who had relapsed after androgen ablation, **Vapreotide** treatment resulted in a significant decrease in serum prostate-specific antigen (PSA) levels in responding patients (from 234.5 ± 308.5 to 68.2 ± 60.5 ng/ml).[26]

Key Experimental Protocols Receptor Binding Assay

Objective: To determine the binding affinity of **Vapreotide** for somatostatin receptors.



Protocol:

- Cell Culture: CHO-K1 cells stably transfected with and expressing individual human somatostatin receptor subtypes (SSTR1-5) are used.[27]
- Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
- · Binding Assay:
 - Cell membranes are incubated with a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14) and varying concentrations of unlabeled Vapreotide in a binding buffer.[27][28]
 [29]
 - The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
- Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[27]
- Quantification: The radioactivity retained on the filters is measured using a gamma counter.
- Data Analysis: The IC₅₀ value (the concentration of **Vapreotide** that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis.

In Vivo Model of Portal Hypertension in Rats

Objective: To evaluate the effect of **Vapreotide** on portal pressure and splanchnic blood flow in a rat model of cirrhosis.[25][30][31][32]

Protocol:

- Induction of Cirrhosis: Cirrhosis and portal hypertension are induced in rats by chronic administration of a hepatotoxin such as carbon tetrachloride or by bile duct ligation.
- Drug Administration: **Vapreotide** or a vehicle control is administered to the rats, typically via intravenous infusion or subcutaneous injection.



- Hemodynamic Measurements:
 - Portal pressure is measured directly by cannulating the portal vein.
 - Splanchnic blood flow can be measured using techniques such as radioactive microspheres or Doppler ultrasonography.
- Data Analysis: Hemodynamic parameters are compared between the Vapreotide-treated and control groups.

In Vivo Pancreatic Cancer Xenograft Model

Objective: To assess the anti-tumor efficacy of **Vapreotide** in a pancreatic cancer xenograft model.[33][34][35][36][37]

Protocol:

- Cell Culture: Human pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) are cultured in appropriate media.
- Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
- Drug Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. **Vapreotide** is administered at a specified dose and schedule (e.g., daily subcutaneous injections).
- Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are
 excised and weighed. The tumor tissue can be further analyzed for biomarkers of
 proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).
- Data Analysis: Tumor growth curves and final tumor weights are compared between the Vapreotide-treated and control groups.



Conclusion

Vapreotide is a potent somatostatin analog with a well-defined mechanism of action and demonstrated efficacy in various preclinical and clinical settings. Its synthesis is achievable through established peptide chemistry methodologies. This technical guide provides a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of **Vapreotide** and related compounds. The detailed protocols and quantitative data presented herein should facilitate the design and execution of future studies aimed at elucidating its full range of biological activities and clinical applications.

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